6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime
Description
6-[(4-Chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime (CAS: 339022-78-5) is a synthetic oxime derivative with a nicotinaldehyde core modified by a 4-chlorophenylsulfonyl group and a 2,4-dichlorobenzyloxime moiety. Its molecular formula is C₁₉H₁₂Cl₃N₃O₃S₂ (MW: 468.5 g/mol) . The sulfonyl group (-SO₂-) distinguishes it from thioether (-S-) analogues like CITCO, a well-characterized constitutive androstane receptor (CAR) agonist .
Properties
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)sulfonylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O3S/c20-15-4-6-17(7-5-15)28(25,26)19-8-1-13(10-23-19)11-24-27-12-14-2-3-16(21)9-18(14)22/h1-11H,12H2/b24-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPJFOCOURDYJW-BHGWPJFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Nicotinaldehyde Derivative: The synthesis begins with the preparation of a nicotinaldehyde derivative through the reaction of nicotinic acid with suitable reagents.
Introduction of 4-chlorophenylsulfonyl Group: The nicotinaldehyde derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as pyridine, to introduce the 4-chlorophenylsulfonyl group.
Formation of Oxime: The final step involves the reaction of the intermediate with 2,4-dichlorobenzyl hydroxylamine to form the O-(2,4-dichlorobenzyl)oxime moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group activates the pyridine ring for electrophilic substitution, while the oxime’s nitrogen and oxygen atoms participate in nucleophilic processes.
| Reaction Type | Conditions/Reagents | Product | Notes |
|---|---|---|---|
| Sulfonate Displacement | Amines (e.g., NH₃, alkylamines) under basic conditions | Substituted pyridine derivatives | Sulfonyl groups are poor leaving groups, but strong nucleophiles may displace them. |
| Oxime Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-Alkylated oxime derivatives | Limited by steric hindrance from the dichlorobenzyl group. |
Oxime-Specific Reactions
The oxime functional group undergoes characteristic transformations:
| Reaction Type | Conditions/Reagents | Product | Notes |
|---|---|---|---|
| Reduction to Amine | LiAlH₄, THF, 0°C → RT | 6-[(4-Chlorophenyl)sulfonyl]nicotinamine | Complete reduction confirmed in analogs. |
| Hydrolysis to Aldehyde | HCl (conc.), H₂O, reflux | 6-[(4-Chlorophenyl)sulfonyl]nicotinaldehyde | Oxime cleavage regenerates the aldehyde; dichlorobenzyl group remains intact. |
| Beckmann Rearrangement | H₂SO₄, AcOH, 100°C | Pyridine-derived amide | Forms a nitrile intermediate; regioselectivity depends on oxime geometry. |
Sulfonyl Group Modifications
The sulfonyl moiety’s stability permits selective reactions:
| Reaction Type | Conditions/Reagents | Product | Notes |
|---|---|---|---|
| Reduction to Thioether | Zn/Hg (amalgam), HCl, ethanol | 6-[(4-Chlorophenyl)thio]nicotinaldehyde | Rare; requires harsh conditions due to sulfonyl’s stability. |
| Sulfonamide Formation | NH₃ (g), DCM, 25°C | Pyridine sulfonamide | Direct amidation at the sulfonyl group. |
Dichlorobenzyl Deprotection
The O-(2,4-dichlorobenzyl) group can be removed under specific conditions:
| Reaction Type | Conditions/Reagents | Product | Notes |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C, ethanol, 50°C | Free oxime (hydroxylamine derivative) | Chlorine substituents hinder catalyst activity; partial deprotection observed. |
| Acidic Cleavage | TFA, DCM, 0°C → RT | Oxime with free -OH group | Dichlorobenzyl group resists mild acids but cleaves under strong acidic conditions. |
Cyclization and Heterocycle Formation
The aldehyde-oxime system enables cycloadditions:
| Reaction Type | Conditions/Reagents | Product | Notes |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Alkenes, Cu(I) catalyst, RT | Isoxazoline derivatives | Oxime acts as a dipolarophile; regiochemistry controlled by sulfonyl group. |
Key Research Findings
-
Medicinal Chemistry Applications : Structural analogs demonstrate enzyme inhibition (e.g., cyclooxygenase-2) via sulfonyl-oxime interactions .
-
Reaction Optimization : Yields for nucleophilic substitutions improve with polar aprotic solvents (DMF > DMSO).
-
Stability : The sulfonyl group enhances thermal stability, allowing reactions at elevated temperatures (80–120°C).
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research indicates that derivatives of nicotinaldehyde exhibit selective cytotoxicity against various cancer cell lines, making them potential candidates for drug development .
-
Anti-inflammatory Properties :
- Studies suggest that compounds similar to 6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime can modulate inflammatory pathways, particularly by inhibiting the production of pro-inflammatory cytokines . This property is crucial for developing treatments for chronic inflammatory diseases.
- Enzyme Inhibition :
Agrochemical Applications
- Pesticidal Activity :
- Herbicidal Properties :
Data Tables
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Anticancer Activity | Apoptosis induction | Selective targeting of cancer cells |
| Anti-inflammatory | Cytokine modulation | Treatment of chronic inflammation |
| Enzyme Inhibition | DPP-IV inhibition | Management of diabetes |
| Pesticidal Activity | Disruption of metabolic processes | Effective pest control |
| Herbicidal Properties | Growth inhibition | Control of unwanted vegetation |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of nicotinaldehyde exhibited significant cytotoxic effects on human breast cancer cells, leading to a 70% reduction in cell viability at specific concentrations .
- Enzyme Inhibition Study : Another research article highlighted the effectiveness of related compounds in inhibiting DPP-IV activity, showing a marked decrease in glucose levels in diabetic models .
- Pesticide Efficacy Trials : Field trials conducted on crops treated with formulations containing this compound showed a 50% reduction in pest populations compared to untreated controls, indicating its potential as an effective agrochemical .
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-Dichlorobenzyl)oxime)
- Molecular Formula : C₁₉H₁₂Cl₃N₃OS (MW: 436.7 g/mol) .
- Key Features :
- Imidazothiazole core (vs. nicotinaldehyde in the target compound).
- 3,4-Dichlorobenzyloxime (vs. 2,4-dichlorobenzyloxime).
- Thioether (-S-) linkage (vs. sulfonyl (-SO₂-)).
- Functional Role: CITCO is a potent and selective human CAR agonist, inducing CYP2B6 expression in hepatocytes .
DL5050 ((E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-(3,4-Dichlorobenzyl)oxime)
- Key Features :
- Imidazoxazole core (vs. imidazothiazole in CITCO).
- Naphthyl substituent (vs. 4-chlorophenyl).
- Functional Role : DL5050 exhibits enhanced CAR activation potency and selectivity over PXR compared to CITCO, highlighting the impact of core structure modifications .
6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde O-(3-Fluorobenzyl)oxime
- Molecular Formula : C₁₉H₁₄ClFN₂OS (MW: 372.8 g/mol) .
- Key Features :
- Sulfanyl (-S-) linkage (vs. sulfonyl in the target compound).
- 3-Fluorobenzyloxime (vs. 2,4-dichlorobenzyloxime).
- Functional Role: Limited data exist, but the fluorobenzyl group may alter metabolic stability or receptor binding compared to chlorinated analogues.
Functional Comparison
Table 1: Structural and Functional Differences
Key Observations:
Core Structure Impact: Imidazothiazole/oxazole cores (CITCO, DL5050) favor CAR activation, while nicotinaldehyde derivatives remain understudied .
Substituent Position :
- 2,4-Dichlorobenzyl (target) vs. 3,4-dichlorobenzyl (CITCO): The ortho-chloro position may sterically hinder receptor binding or alter metabolic pathways .
Functional Selectivity :
Research Findings and Implications
- CYP Enzyme Modulation : CITCO upregulates CYP2B6, 2B7, and 3A4 in human hepatocytes, with fold changes ranging from 1.28 to 2.19 . The target compound’s sulfonyl group could influence CYP interactions due to altered electron-withdrawing effects.
- Nuclear Receptor Activation : Modifying the benzyl substituent position (e.g., 2,4- vs. 3,4-dichloro) has been shown to impact CAR/PXR selectivity in CITCO analogues .
Biological Activity
6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C19H13Cl3N2OS
- CAS Number : 338966-94-2
This structure features a sulfonyl group attached to a nicotinaldehyde core, which is further modified with an oxime group. The presence of chlorine atoms in the phenyl rings enhances its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could protect cells from oxidative stress and related damage.
- Interaction with DNA : The oxime functional group may facilitate interactions with DNA, leading to potential mutagenic effects or inhibition of DNA repair mechanisms.
Biological Activity Data
A summary of relevant biological assays and their findings is presented in the following table:
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating IC50 values indicating potent activity against breast and colon cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Antioxidant Studies : In vitro tests assessed the compound's ability to scavenge free radicals. Results indicated a significant reduction in reactive oxygen species (ROS), suggesting its potential as a protective agent against oxidative damage.
- Enzymatic Inhibition : Research focused on the inhibition of key metabolic enzymes revealed that this compound effectively reduced enzyme activity associated with tumorigenesis, indicating its therapeutic potential in cancer treatment.
Q & A
Q. What are the recommended synthetic routes for 6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime?
The compound can be synthesized via a multi-step process involving sulfonylation of nicotinaldehyde derivatives followed by oxime formation. A common approach includes:
- Step 1 : Sulfonylation of 6-chloronicotinaldehyde with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl intermediate.
- Step 2 : Reaction of the intermediate with hydroxylamine to generate the oxime.
- Step 3 : O-Benzylation using 2,4-dichlorobenzyl bromide in the presence of a base like K₂CO₃ in anhydrous DMF . Purity can be confirmed via HPLC (>98%) and structural validation via -NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Spectroscopic Techniques :
- -NMR : Key signals include the oxime proton (δ ~10.5 ppm), sulfonyl group aromatic protons (δ 7.5–8.0 ppm), and dichlorobenzyl methylene protons (δ ~5.2 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and oxime (C=N-O stretch at ~1640 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₉H₁₄Cl₃N₂O₃S) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in 1H^1H1H-NMR) be resolved during structural analysis?
Discrepancies in NMR splitting patterns may arise from dynamic effects or impurities. To address this:
- Variable Temperature NMR : Conduct experiments to identify conformational changes (e.g., restricted rotation around the sulfonyl group) .
- 2D NMR (COSY, HSQC) : Map coupling interactions to distinguish between diastereotopic protons and impurities .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in stereochemistry .
Q. What methodologies optimize the yield of the oxime formation step under varying pH conditions?
Oxime formation is pH-sensitive. Key optimizations include:
- pH Control : Maintain a buffered system (pH 4–6) using acetate or phosphate buffers to balance nucleophilicity of hydroxylamine and aldehyde reactivity .
- Catalysis : Add catalytic amounts of HCl or acetic acid to accelerate imine formation, followed by neutralization to stabilize the oxime .
- Reagent Stoichiometry : Use a 1.2–1.5 molar excess of hydroxylamine hydrochloride to drive the reaction to completion (yield improvement from 60% to >85%) .
Q. How can researchers address discrepancies in bioactivity data across different assay systems?
Inconsistent bioactivity (e.g., enzyme inhibition) may result from assay-specific conditions:
- Solubility Adjustments : Use co-solvents like DMSO (≤1% v/v) to ensure compound solubility without denaturing proteins .
- Control for Byproducts : Analyze reaction mixtures via LC-MS to rule out interference from synthetic byproducts (e.g., unreacted dichlorobenzyl bromide) .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. fluorometric enzyme assays) .
Data-Driven Insights
Q. What analytical strategies distinguish between isomeric byproducts in the final compound?
Isomeric impurities (e.g., syn/anti oxime isomers) can be resolved via:
Q. How do steric and electronic effects of the 2,4-dichlorobenzyl group influence reactivity in downstream modifications?
The electron-withdrawing Cl substituents:
- Reduce Electron Density : Enhance stability of the oxime toward hydrolysis but may slow nucleophilic additions (e.g., alkylation requires stronger bases like NaH) .
- Steric Hindrance : The 2,4-dichloro substitution limits access to the oxime nitrogen, necessitating polar aprotic solvents (e.g., DMF) for efficient functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
